4-chloro-1H-pyrazol-3-amine
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Overview
Description
4-Chloro-1H-pyrazol-3-amine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of a chlorine atom at the fourth position and an amino group at the third position of the pyrazole ring makes this compound particularly interesting for various chemical and biological studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chloro-3-nitrobenzaldehyde with hydrazine hydrate, followed by reduction of the nitro group to an amino group . The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as palladium on carbon for the reduction step .
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions and yields. The use of green solvents and recyclable catalysts is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to a hydroxylamine.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions:
Substitution: Reagents like sodium hydride or potassium carbonate in solvents like dimethylformamide or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyrazoles
- Nitro derivatives
- Hydroxylamine derivatives
Scientific Research Applications
4-Chloro-1H-pyrazol-3-amine has found applications in various fields:
Mechanism of Action
The mechanism of action of 4-chloro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, while the chlorine atom can participate in halogen bonding . These interactions can inhibit enzyme activity or modulate biological pathways, leading to various therapeutic effects .
Comparison with Similar Compounds
- 4-Bromo-1H-pyrazol-3-amine
- 4-Fluoro-1H-pyrazol-3-amine
- 4-Iodo-1H-pyrazol-3-amine
Comparison: 4-Chloro-1H-pyrazol-3-amine is unique due to the presence of the chlorine atom, which imparts distinct electronic and steric properties. This makes it more reactive in certain substitution reactions compared to its bromo, fluoro, and iodo counterparts . Additionally, the chlorine atom’s size and electronegativity influence the compound’s biological activity and interaction with molecular targets .
Properties
IUPAC Name |
4-chloro-1H-pyrazol-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4ClN3/c4-2-1-6-7-3(2)5/h1H,(H3,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQJQHZKZIQYVIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1Cl)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80550750 |
Source
|
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
117.54 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54301-34-7 |
Source
|
Record name | 4-Chloro-1H-pyrazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80550750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-1H-pyrazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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